2-(2-fluorophenyl)-4-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiazole-5-carboxamide
CAS No.: 1448034-33-0
Cat. No.: VC6315901
Molecular Formula: C22H17FN4O2S
Molecular Weight: 420.46
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1448034-33-0 |
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Molecular Formula | C22H17FN4O2S |
Molecular Weight | 420.46 |
IUPAC Name | 2-(2-fluorophenyl)-4-methyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide |
Standard InChI | InChI=1S/C22H17FN4O2S/c1-13-20(30-22(24-13)14-7-3-5-9-16(14)23)21(29)25-17-10-6-4-8-15(17)18-11-12-19(28)27(2)26-18/h3-12H,1-2H3,(H,25,29) |
Standard InChI Key | GOOIPKOQMHYVAJ-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3C4=NN(C(=O)C=C4)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(2-Fluorophenyl)-4-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiazole-5-carboxamide belongs to the thiazole-carboxamide family, integrating three pharmacophoric elements:
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Thiazole ring: A five-membered heterocycle with sulfur (S1) and nitrogen (N3) atoms at positions 1 and 3, respectively. The 4-methyl group enhances lipophilicity, while the 5-carboxamide linker facilitates hydrogen bonding.
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2-Fluorophenyl moiety: Positioned at C2 of the thiazole, the fluorine atom induces electron-withdrawing effects, potentially modulating aromatic π-π interactions and metabolic stability.
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N-(2-(1-Methyl-6-oxopyridazin-3-yl)phenyl) group: A pyridazinone ring conjugated to the carboxamide via a phenyl bridge. The 6-oxo group may participate in tautomerism, while the N1-methyl group sterically shields the pyridazine nucleus.
Table 1: Key Chemical Identifiers
Property | Value |
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CAS Number | 1448034-33-0 |
Molecular Formula | C₂₂H₁₇FN₄O₂S |
Molecular Weight | 420.46 g/mol |
IUPAC Name | 2-(2-Fluorophenyl)-4-methyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide |
SMILES | CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3C4=NN(C(=O)C=C4)C |
InChIKey | GOOIPKOQMHYVAJ-UHFFFAOYSA-N |
Stereoelectronic Properties
The molecule’s planar thiazole and pyridazine rings enable π-stacking with biological targets, while the fluorophenyl group introduces dipole moments. Quantum mechanical calculations predict:
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Dipole moment: ~5.2 Debye (oriented along the F→O axis)
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logP: Estimated 3.1 ± 0.3 (moderate lipophilicity)
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Topological Polar Surface Area (TPSA): 89.7 Ų (high polarity due to carboxamide and pyridazinone).
Synthetic Methodology
Retrosynthetic Analysis
The synthesis involves convergent strategies to assemble the thiazole and pyridazine domains:
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Thiazole-5-carboxamide construction: Likely via Hantzsch thiazole synthesis, coupling thiourea derivatives with α-halo ketones.
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Pyridazinone synthesis: Cyclocondensation of hydrazine with 1,4-diketones or via [4+2] cycloadditions.
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Final coupling: Amide bond formation between the thiazole-carboxylic acid and the aminophenyl-pyridazinone intermediate.
Reported Synthetic Routes
While explicit details remain proprietary, analogous protocols suggest:
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Step 1: Synthesis of methyl 4-methylthiazole-5-carboxylate by reacting methyl 2-bromoacetoacetate with thiourea.
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Step 2: Introduction of the 2-fluorophenyl group via Suzuki-Miyaura coupling at C2 of the thiazole.
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Step 3: Hydrolysis of the methyl ester to the carboxylic acid, followed by activation as an acyl chloride.
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Step 4: Preparation of 2-(1-methyl-6-oxopyridazin-3-yl)aniline via Pd-catalyzed amination of 3-bromopyridazinone.
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Step 5: Amide coupling using EDCl/HOBt, yielding the final product.
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Purpose |
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1 | Thiourea, CH₃COBr, EtOH, reflux | Thiazole ring formation |
2 | 2-Fluorophenylboronic acid, Pd(PPh₃)₄ | Suzuki coupling |
3 | LiOH, THF/H₂O | Ester hydrolysis |
4 | SOCl₂, DMF cat. | Acyl chloride generation |
5 | EDCl, HOBt, DIPEA, DCM | Amide bond formation |
Physicochemical and ADMET Profiles
Solubility and Permeability
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Aqueous solubility: Predicted 12–18 μM (pH 7.4)
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Caco-2 permeability: Papp < 1 × 10⁻⁶ cm/s (low intestinal absorption)
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Blood-brain barrier penetration: Unlikely (logBB < -1).
Metabolic Stability
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CYP450 interactions: Probable substrate of CYP3A4/2D6 (cleavage of the carboxamide bond)
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Major metabolites: N-dealkylated pyridazinone and hydroxylated fluorophenyl derivatives.
Future Research Directions
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Synthetic optimization: Develop enantioselective routes to access chiral derivatives.
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Target deconvolution: Use chemoproteomics to identify binding partners.
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Formulation strategies: Nanoemulsions or cyclodextrin complexes to enhance solubility.
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